2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
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Overview
Description
2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-bromo-4-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: An intermediate in the synthesis of androgen-receptor antagonists.
4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.
Uniqueness
2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide core, which can influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-bromo-4-fluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 |
InChI Key |
KXSSSDTYSRZRSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)Br)OC |
Origin of Product |
United States |
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